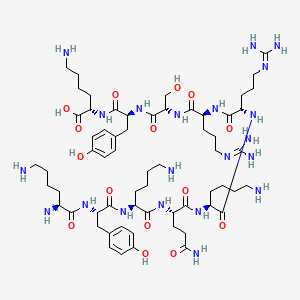

Selcopintide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2130912-34-2 |

|---|---|

Molecular Formula |

C62H105N21O15 |

Molecular Weight |

1384.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C62H105N21O15/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI Key |

OSCUVTZLPKFJMX-CUZNLEPHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Selcopintide's Mechanism of Action in Dentinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selcopintide, a synthetic peptide derived from Copine-7 (CPNE7), is a promising therapeutic agent for dentin regeneration. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced dentinogenesis. It details the signaling pathways, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel therapies for dental tissue repair and regeneration.

Introduction

Dentinogenesis, the process of dentin formation, is orchestrated by highly specialized cells called odontoblasts. Damage to the dentin-pulp complex can lead to dentin hypersensitivity and compromise tooth vitality. This compound has emerged as a novel bioactive molecule with the potential to stimulate reparative dentin formation. This guide elucidates the core mechanisms by which this compound promotes odontoblast differentiation and subsequent mineralization, paving the way for new therapeutic strategies in restorative dentistry.

Signaling Pathway of this compound in Odontoblast Differentiation

This compound's mechanism of action is intrinsically linked to its parent protein, CPNE7. The signaling cascade is initiated by the binding of this compound to a cell surface receptor, leading to the activation of downstream pathways that culminate in the expression of key odontogenic markers.

The binding of CPNE7 to the cell surface receptor nucleolin is a critical initiating event in the signaling cascade that promotes odontoblast differentiation. Following this interaction, the CPNE7-nucleolin complex is internalized. This process ultimately leads to the upregulation of Dentin Sialophosphoprotein (DSPP) expression, a hallmark of mature odontoblasts.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound (referred to as Cpne7-DP in the cited study) on odontoblast differentiation and mineralization from in vitro experiments.

Table 1: Effect of this compound on Odontoblast Marker Gene Expression

Data from Real-Time PCR analysis in human dental pulp cells (hDPCs).

| Treatment | DSPP (Fold Change) | DMP1 (Fold Change) | Nestin (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (10 µg/mL) | ~3.5 | ~2.5 | ~2.0 |

| rCPNE7 (positive control) | ~4.0 | ~3.0 | ~2.5 |

| *p < 0.05 compared to control |

Table 2: Effect of this compound on Dentin Sialophosphoprotein (DSPP) Promoter Activity

Data from luciferase assay in MDPC-23 cells.

| Treatment | Luciferase Activity (Fold Change) |

| Control | 1.0 |

| This compound (1 µg/mL) | ~1.8 |

| This compound (10 µg/mL) | ~2.5 |

| rCPNE7 (positive control) | ~2.8 |

| p < 0.05 compared to control |

Table 3: Effect of this compound on Mineralization

Data from Alizarin Red S staining quantification in MDPC-23 cells.

| Treatment | Alizarin Red S Quantification (Fold Change) |

| Control | 1.0 |

| This compound (10 µg/mL) | ~2.2 |

| rCPNE7 (positive control) | ~2.5 |

| *p < 0.05 compared to control |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Human dental pulp cells (hDPCs) and the mouse pre-odontoblast cell line MDPC-23 are used.

-

hDPCs: Isolated from extracted human third molars and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MDPC-23 cells: Maintained in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

Real-Time Polymerase Chain Reaction (RT-PCR)

Selcopintide: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selcopintide, a synthetic peptide derived from the human Copine7 (CPNE7) protein, has emerged as a promising therapeutic agent for dentin hypersensitivity and periodontal regeneration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of this compound, drawing from key preclinical and clinical studies. It details the in vitro and in vivo evidence of its efficacy, outlines the experimental protocols employed in its evaluation, and presents the quantitative data from the first-in-human clinical trial. This document is intended to serve as a resource for researchers and professionals in the fields of dentistry, regenerative medicine, and drug development.

Introduction

Dentin hypersensitivity, characterized by sharp, transient pain arising from exposed dentin tubules, is a prevalent and challenging condition to manage.[1] Current treatments often provide only temporary relief by occluding dentin tubules or desensitizing the nerve.[1] this compound represents a novel, biology-driven approach that aims to achieve physiological dentin regeneration, thereby offering a potentially more durable solution.[1]

This compound is a synthetic 10-amino acid peptide corresponding to the 344-353 fragment of the human CPNE7 protein.[2] CPNE7 is a signaling molecule known to induce the differentiation of odontoblasts, the cells responsible for producing dentin.[3] this compound was developed to replicate the therapeutic effects of the full CPNE7 protein while offering improved stability and cell permeability.

Mechanism of Action

This compound exerts its regenerative effects by mimicking the function of CPNE7, which plays a crucial role in tooth development and repair. The proposed signaling pathway involves the following key steps:

-

Receptor Binding and Internalization: this compound, like CPNE7, is thought to bind to nucleolin on the surface of pre-odontoblast cells. This interaction facilitates the internalization of the peptide into the cell.

-

Nuclear Translocation and Gene Upregulation: Once inside the cell, the peptide translocates to the nucleus, where it upregulates the expression of key odontoblast marker genes, including Dentin Sialophosphoprotein (DSPP) and Nestin.

-

Odontoblast Differentiation and Dentin Formation: The upregulation of these genes promotes the differentiation of dental pulp stem cells into mature odontoblasts. These newly formed odontoblasts then secrete dentin matrix, leading to the formation of new, physiological dentin.

-

Autophagy Induction in Mature Odontoblasts: In addition to promoting the differentiation of new odontoblasts, the parent protein CPNE7 has been shown to induce autophagy in mature odontoblasts. This process is believed to reactivate these cells, enhancing their capacity for dentin regeneration.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical Characterization

In Vitro Studies

The initial characterization of this compound involved a series of in vitro experiments to confirm its biological activity and mechanism of action.

Experimental Protocol:

-

Cell Lines:

-

Human Dental Pulp Cells (HDPCs) were used to assess the response of primary human cells.

-

MDPC-23, a mouse pre-odontoblast cell line, was used as a model for studying odontoblast differentiation.

-

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis of Gene Expression: The expression of odontoblast marker genes, such as DSPP and Nestin, was quantified using real-time polymerase chain reaction (RT-PCR).

-

Mineralization Assays: The ability of this compound to induce mineralization, a key function of odontoblasts, was assessed.

Key Findings:

-

This compound was shown to significantly upregulate the expression of DSPP and Nestin in a dose-dependent manner in both HDPCs and MDPC-23 cells.

-

Treatment with this compound led to increased mineralization in cell cultures, indicating the formation of a mineralized matrix consistent with dentin.

In Vivo Animal Studies

The regenerative potential of this compound was further evaluated in animal models of dentin defects and periodontal disease.

Experimental Protocol (Dentin Regeneration):

-

Animal Model: Beagle dogs were used to create dentinal defects of varying depths.

-

Treatment: this compound was applied to the exposed dentin.

-

Analysis: After a healing period, the teeth were extracted and analyzed histologically to assess the extent and quality of dentin regeneration. Scanning electron microscopy was also used to examine the occlusion of dentinal tubules.

Key Findings (Dentin Regeneration):

-

This compound promoted the formation of new, tubular dentin at the site of the defect.

-

The regenerated dentin appeared to be well-integrated with the existing tooth structure.

-

Scanning electron microscopy revealed significant occlusion of the dentinal tubules in the this compound-treated group.

Experimental Protocol (Periodontal Regeneration):

-

Animal Model: Class II furcation defects were surgically created in the teeth of beagle dogs.

-

Treatment Groups:

-

No treatment (control)

-

Guided Tissue Regeneration (GTR) with a collagen membrane

-

GTR with an enamel matrix derivative (EMD)

-

GTR with 2 mg/ml this compound (GTR/SCPT2)

-

GTR with 4 mg/ml this compound (GTR/SCPT4)

-

-

Analysis: Healing was assessed at 6 and 12 weeks using radiographic and histomorphometric analyses to measure new bone volume and new cementum formation.

Key Findings (Periodontal Regeneration):

-

The this compound-treated groups showed significantly greater new bone volume compared to the control group at both 6 and 12 weeks.

-

Histological analysis revealed well-organized periodontal ligaments and improved cementum formation in the this compound-treated groups, with outcomes comparable to the EMD group. The highest concentration of this compound (GTR/SCPT4) resulted in the greatest amount of new cementum formation.

Below is a diagram illustrating the experimental workflow for the in vivo animal studies.

Clinical Characterization: First-In-Human Study

A randomized, double-blind, dose-escalation Phase 1/2a clinical trial was conducted to evaluate the safety, tolerability, preliminary efficacy, and pharmacokinetics of this compound in patients with dentin hypersensitivity.

Study Design and Methods

-

Part A (Single Ascending Dose - SAD): 24 participants received a single topical application of this compound (2.5, 5, or 10 µ g/tooth ) or a placebo.

-

Part B (Multiple Ascending Dose - MAD): 16 participants received three topical applications of this compound (5 or 10 µ g/tooth ) or a placebo over 15 days.

-

Efficacy Assessment: Changes in dentin hypersensitivity were measured in response to cold water, evaporative air, and tactile stimuli using a Visual Analog Scale (VAS).

-

Safety Assessment: Adverse events were monitored throughout the study.

-

Pharmacokinetics: Systemic absorption of this compound was assessed through blood sampling.

Efficacy Results

In Part B of the study, the group receiving 10 µg of this compound demonstrated a statistically significant reduction in dentin hypersensitivity across all three stimulus types (p < 0.05). The primary efficacy endpoint was the change in VAS score.

| Treatment Group (Part B) | Mean Decrease in VAS (mm) | Standard Deviation | p-value |

| 10 µg this compound | -23.2 | 19.4 | < 0.05 |

Table 1: Primary Efficacy Endpoint Results from the Phase 1/2a Clinical Trial.

Safety and Pharmacokinetic Results

This compound was well-tolerated at all doses tested. There were no serious adverse events reported, and no systemic absorption of this compound was detected in any of the pharmacokinetic samples.

| Study Part | Total Participants | Participants with TEAEs (this compound) | Participants with TEAEs (Placebo) |

| Part A | 24 | 4 | 4 |

| Part B | 16 | 5 | N/A |

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs).

Conclusion

The initial characterization of this compound has provided compelling evidence for its potential as a novel therapeutic agent for dentin hypersensitivity and periodontal regeneration. Its mechanism of action, centered on promoting physiological dentin formation, represents a significant advancement over existing treatments. The positive results from the first-in-human clinical trial, demonstrating both efficacy and a favorable safety profile, support the continued development of this compound for clinical use. Further larger-scale clinical trials are warranted to confirm these promising initial findings and to establish optimal dosing and treatment regimens.

References

- 1. Guidelines for the design and conduct of clinical trials on dentine hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How valid and applicable are current diagnostic criteria and assessment methods for dentin hypersensitivity? An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Selcopintide and its Nexus with CPNE7: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Selcopintide, a synthetic peptide derived from the Copine 7 (CPNE7) protein, and its therapeutic potential, particularly in regenerative medicine. We delve into the molecular mechanisms of CPNE7, the targeted action of this compound, and the current clinical evidence supporting its efficacy. This guide is intended to be a core resource, presenting detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Introduction: The CPNE7 Protein

Copine 7 (CPNE7) is a member of the copine family of calcium-dependent, membrane-binding proteins. These proteins are characterized by the presence of two N-terminal C2 domains, which are involved in calcium-dependent phospholipid binding, and a C-terminal von Willebrand factor A (vWA) domain that facilitates protein-protein interactions. CPNE7 is expressed in various tissues, including the brain, testis, thymus, and small intestine. Functionally, it is implicated in a range of intracellular processes, including membrane trafficking and cellular responses to calcium ions.

A significant body of research has highlighted the crucial role of CPNE7 in developmental and regenerative processes, most notably in dentinogenesis. Secreted by preameloblasts, CPNE7 acts as a signaling molecule that induces the differentiation of mesenchymal stem cells into odontoblasts, the cells responsible for producing dentin, the primary component of teeth. This has positioned CPNE7 and its derivatives as promising candidates for regenerative dental therapies.

Conversely, emerging evidence also links CPNE7 to pathological conditions. Studies have shown its overexpression in colorectal cancer, where it appears to promote cell proliferation and migration through the activation of the MAPK signaling pathway.

This compound: A CPNE7-Derived Functional Peptide

This compound is a synthetic 10-amino acid peptide that corresponds to a functional fragment of the human CPNE7 protein. Its development was driven by the therapeutic potential of CPNE7, aiming to harness its regenerative capabilities in a more targeted and deliverable form. This compound has been shown to mimic the in vitro effects of the full-length CPNE7 protein, particularly in upregulating key odontoblast marker genes such as Dentin Sialophosphoprotein (DSPP) and Nestin. This functional mimicry allows this compound to promote dentin regeneration, making it a focal point of research for treating conditions like dentin hypersensitivity.

Mechanism of Action: The Signaling Pathways of CPNE7 and this compound

Odontoblast Differentiation and Dentin Regeneration

The primary therapeutic mechanism of this compound is rooted in the signaling pathway of its parent protein, CPNE7, in promoting odontoblast differentiation. This pathway is initiated by the binding of CPNE7 to the cell surface receptor Nucleolin. This interaction facilitates the internalization of the CPNE7-Nucleolin complex via caveolae-mediated endocytosis. Subsequently, the complex translocates to the nucleus, where it upregulates the expression of genes critical for odontoblast differentiation, most notably Dentin Sialophosphoprotein (DSPP). This process is also linked to the regulation of ciliogenesis, which plays a role in signaling during tooth development. This compound, as a functional fragment of CPNE7, is believed to activate this same pathway to induce dentin regeneration.

Role in Colorectal Cancer: The MAPK Signaling Pathway

In the context of colorectal cancer, CPNE7 has been shown to interact with Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis. This interaction leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a central regulator of cell proliferation, survival, and migration. The activation of this pathway by the CPNE7-PKM2 complex is believed to be a driving factor in the progression of colorectal cancer.

Quantitative Data from Clinical and Preclinical Studies

This compound in Dentin Hypersensitivity: Phase 1/2a Clinical Trial

A first-in-human, randomized, double-blind, dose-escalation phase 1/2a clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with dentin hypersensitivity.

Table 1: Efficacy of this compound in Reducing Dentin Hypersensitivity (Part B: Multiple Ascending Dose)

| Efficacy Endpoint | 10 µg this compound Group | Placebo Group | p-value |

| Mean Change from Baseline in Visual Analog Scale (VAS) for Cold Water Sensitivity (mm) | -23.2 ± 19.4 |

In Vitro Evidence for Selcopintide's Regenerative Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selcopintide, a synthetic peptide derived from Copine-7 (CPNE7), has emerged as a promising bioactive agent for tissue regeneration, particularly in the fields of dentistry and periodontology. This technical guide provides an in-depth overview of the in vitro evidence supporting the regenerative effects of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative data from key studies, the experimental protocols utilized, and the signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The regenerative potential of this compound has been quantified in vitro through the analysis of gene expression markers indicative of cellular differentiation and tissue formation. The following tables summarize the key quantitative findings from studies on odontoblasts, periodontal ligament cells (PDLCs), and cementoblasts.

Table 1: Upregulation of Odontoblast and Cementoblast/PDLC Marker Genes by this compound

| Cell Type | Marker Gene | Treatment | Fold Change/Effect | Reference |

| Odontoblastic cells (MDPC-23) | Dentin Sialophosphoprotein (DSPP) | This compound (1 and 10 µg) | Dose-dependent increase in promoter activity | [1] |

| Odontoblastic cells | Nestin (NES) | This compound | Upregulation | [1] |

| Periodontal Ligament Cells (PDLCs) & Cementoblasts | Periostin (POSTN) | This compound | Upregulation compared to control | [2][3][4] |

| Periodontal Ligament Cells (PDLCs) & Cementoblasts | Cementum Attachment Protein (CAP) | This compound | Upregulation compared to control | |

| Periodontal Ligament Cells (PDLCs) & Cementoblasts | Dentin Matrix Protein 1 (DMP1) | This compound | Upregulation compared to control | |

| Periodontal Ligament Cells (PDLCs) & Cementoblasts | Bone Sialoprotein (BSP) | This compound | Upregulation compared to control |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound's regenerative effects.

Cell Culture and Treatment

-

Cell Lines:

-

MDPC-23: A mouse pre-odontoblast cell line used to study odontoblast differentiation.

-

Human Periodontal Ligament Cells (hPDLCs): Primary cells isolated from human periodontal ligaments, used to investigate periodontal regeneration.

-

Cementoblasts and Osteoblasts: Utilized to assess the effects of this compound on cementum and bone formation.

-

-

Culture Conditions:

-

Cells are typically cultured in a suitable basal medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Treatment:

-

This compound is dissolved in a sterile vehicle (e.g., cell culture medium or phosphate-buffered saline) to the desired stock concentration.

-

The peptide is then added to the cell culture medium at various concentrations (e.g., 1 µg, 10 µg) for a specified duration, depending on the experimental endpoint.

-

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cultured cells using standard methods, such as TRIzol reagent or commercial RNA isolation kits.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

Real-Time Polymerase Chain Reaction (RT-PCR): The expression levels of target genes (DSPP, NES, POSTN, CAP, DMP1, BSP) are quantified using RT-PCR. The results are often normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

Signaling Pathway

Caption: Proposed signaling pathway of this compound in odontoblast differentiation.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Mechanism of Action

This compound is a 10-amino acid peptide fragment of the human CPNE7 protein. Its mechanism of action is believed to closely mimic that of the full-length CPNE7 protein. In vitro studies suggest that this compound directly penetrates odontoblastic cells. The parent protein, CPNE7, is known to be secreted by pre-ameloblasts and then translocated into pre-odontoblasts, where it interacts with nucleolin. This interaction promotes the expression of Dentin Sialophosphoprotein (DSPP), a key marker for odontoblast maturation. By upregulating DSPP and other differentiation markers, this compound drives the maturation of precursor cells into functional, tissue-forming cells, thereby promoting regeneration.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent stimulator of cellular differentiation and a promising agent for tissue regeneration. Its ability to upregulate key genetic markers in odontoblasts, periodontal ligament cells, and cementoblasts provides a solid foundation for its further development as a therapeutic for dental and periodontal applications. The detailed protocols and pathways described in this guide offer a framework for future research aimed at further elucidating its mechanisms and optimizing its clinical use.

References

- 1. Effect of this compound on Periodontal Tissue Regeneration in Chronic One-Wall Intrabony Defect Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Tubular Dentin Regeneration Using a CPNE7-Derived Functional Peptide | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tubular Dentin Regeneration Using a CPNE7-Derived Functional Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Selcopintide for Periodontal Regeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Periodontal disease presents a significant challenge in oral healthcare, with the ultimate therapeutic goal being the regeneration of lost periodontal tissues, including cementum, alveolar bone, and a functional periodontal ligament. Selcopintide (SCPT), a synthetic peptide derived from Copine-7 (CPNE7), has emerged as a promising bioactive agent in this field. Preclinical in vitro and in vivo studies have demonstrated its potential to promote the regeneration of the periodontal complex. This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action to support further research and development.

Mechanism of Action and Signaling Pathway

This compound's regenerative effects are rooted in its origin from CPNE7, a protein known to be involved in cell signaling and cytoskeletal interactions. The proposed mechanism for this compound-mediated periodontal regeneration involves a dual action: promoting the alignment and the attachment of periodontal ligament (PDL) cells.

This is thought to occur through:

-

TAU-mediated cytoskeletal reorganization: this compound, via CPNE7, is believed to influence the expression of the microtubule-associated protein Tau. This leads to the reorganization of the actin and α-tubulin cytoskeleton within human periodontal ligament cells (hPDLCs), which is crucial for proper cell alignment and the formation of organized PDL fibers.

-

Upregulation of Cementum Attachment Protein (CAP): this compound has been shown to directly upregulate the expression of CAP in vitro. CAP is a key protein involved in the attachment of PDL cells to the cementum surface of the tooth root, a critical step in the formation of a new, functional periodontal ligament.

The following diagram illustrates the proposed signaling pathway for this compound in promoting periodontal regeneration.

Caption: Proposed signaling pathway of this compound in periodontal regeneration.

In Vitro Evidence of Bioactivity

In vitro studies have been crucial in elucidating the cellular effects of this compound on the key cell types involved in periodontal regeneration.

Effects on Periodontal Progenitor Cells

This compound has been shown to influence the proliferation and differentiation of human periodontal ligament cells (hPDLCs), cementoblasts, and osteoblasts.

-

Cell Viability and Proliferation: MTT assays on hPDLCs have demonstrated that this compound is non-cytotoxic and can significantly increase cell viability and proliferation at concentrations of 0.5, 1, and 2 mg/mL compared to controls.

-

Osteogenic and Cementogenic Differentiation: The capacity of this compound to promote mineralization, a key step in bone and cementum formation, has been observed through Alizarin Red S staining in cementoblast cell cultures.

Upregulation of Regenerative Gene Markers

Real-time polymerase chain reaction (RT-PCR) analysis has revealed that this compound upregulates the expression of several key genes associated with the formation of periodontal tissues in hPDLCs.

**Table 1:

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Selcopintide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selcopintide is a synthetic 10-amino-acid peptide (sequence: Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys) corresponding to a fragment of the human CPNE7 protein.[1][2][3][4] It has shown promise in promoting dentin regeneration, making it a person of interest in dental therapeutics.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery. This document provides a detailed protocol for the purification and analysis of synthetic this compound using RP-HPLC.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN). Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. Ion-pairing agents, most commonly trifluoroacetic acid (TFA), are added to the mobile phase to improve peak shape and resolution.

Experimental Protocols

Materials and Equipment

-

Crude synthetic this compound (lyophilized powder)

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Analytical and Preparative RP-HPLC systems

-

C18 columns (analytical and preparative)

-

Mass Spectrometer (MS)

-

Lyophilizer

-

Syringe filters (0.22 µm or 0.45 µm)

Analytical RP-HPLC of Crude this compound

Before preparative purification, it is essential to analyze the crude peptide mixture to determine the retention time of the target peptide and the impurity profile.

Protocol:

-

Sample Preparation: Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215-230 nm

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

-

-

Injection: Inject 10-20 µL of the prepared sample.

-

Analysis: Identify the main peak corresponding to this compound. The identity can be confirmed by collecting the peak and analyzing it via mass spectrometry.

Method Optimization

Based on the analytical chromatogram, the gradient can be optimized to improve the separation between this compound and closely eluting impurities. A shallower gradient around the elution point of the target peptide will generally improve resolution.

Preparative RP-HPLC Purification

Protocol:

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A. The loading capacity is typically in the range of 1 to 2 mg per mL of packed column volume. Ensure the sample is fully dissolved and filtered before injection.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Gradient: Apply the optimized gradient from the analytical scale.

-

-

Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collecting smaller fractions can lead to a higher purity of the final pooled product.

Analysis of Collected Fractions

Each collected fraction should be analyzed to determine its purity.

Protocol:

-

Use the analytical RP-HPLC method described in section 2 to inject a small aliquot of each fraction.

-

Confirm the identity of the peptide in the pure fractions using mass spectrometry.

-

Pool the fractions that meet the desired purity level (e.g., >98%).

Lyophilization

The pooled pure fractions are lyophilized (freeze-dried) to remove the water and acetonitrile, yielding the purified this compound as a TFA salt.

Data Presentation

Table 1: HPLC System Parameters for this compound Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | UV @ 220 nm | UV @ 220 nm |

| Initial Gradient | 5-65% B over 30 min | Optimized from analytical run |

| Sample Load | ~10-20 µg | Up to several hundred mg |

Table 2: Quality Control Data for Purified this compound

| Analysis | Method | Typical Specification |

| Purity | RP-HPLC (Peak Area %) | ≥ 98% |

| Identity | Mass Spectrometry (M+H)+ | Corresponds to theoretical mass |

| Net Peptide Content | Amino Acid Analysis | 70-90% |

| Appearance | Visual | White lyophilized powder |

Visualizations

Caption: Workflow for the HPLC purification of synthetic this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of synthetic this compound using reverse-phase HPLC. By following these steps, researchers can obtain highly pure peptide suitable for further scientific investigation and drug development. The key to successful purification lies in the systematic approach of analytical characterization, method optimization, careful preparative chromatography, and rigorous quality control of the collected fractions.

References

Application Notes and Protocols: Selcopintide for In Vitro Cell Culture

Introduction

Selcopintide, also known as Cpne7-DP, is a synthetic 10-amino acid peptide derived from the human Copine 7 (CPNE7) protein.[1][2][3] This peptide corresponds to the 344-353 fragment of the hCPNE7 protein and has the amino acid sequence Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys (KYKQKRRSYK).[2][3] this compound has garnered significant interest in the field of regenerative dentistry due to its demonstrated ability to promote dentin regeneration. In vitro and in vivo studies have shown that this compound can penetrate odontoblastic cells and upregulate key odontoblast marker genes, such as dentin sialophosphoprotein (DSPP) and Nestin. This activity mimics the effects of the full-length CPNE7 protein, leading to the formation of true dentin and the occlusion of dentinal tubules. These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.

Physicochemical Properties and Data

This compound is typically supplied as a lyophilized powder, often as an acetate salt to improve water solubility and stability. The following table summarizes key quantitative data for this compound acetate.

| Property | Value | Reference |

| Synonyms | Cpne7-DP, Cpne7-DP acetate | |

| Molecular Formula | C64H109N21O17 | |

| Molecular Weight | ~1444.7 g/mol | |

| Amino Acid Sequence | KYKQKRRSYK | |

| CAS Number | 2130912-34-2 | |

| Appearance | Lyophilized white powder | Assumed |

| Purity | >98% (as determined by HPLC) | Assumed |

| Solubility | 100 mg/mL in sterile water (may require sonication) | |

| Storage (Lyophilized) | -20°C to -80°C | |

| Storage (Stock Solution) | -20°C (short-term), -80°C (long-term) | Assumed |

Experimental Protocols

1. Reconstitution of Lyophilized this compound to Create a Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

-

This compound acetate (lyophilized powder)

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

-

Initial Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Solvent Addition: Based on the molecular weight of this compound acetate (~1444.7 g/mol ), calculate the volume of solvent required to achieve the desired stock concentration.

-

Calculation for a 10 mM Stock Solution from 1 mg of Peptide:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

-

Volume (L) = (0.001 g / 1444.7 g/mol ) / 0.010 mol/L

-

Volume (L) = 0.00006922 L

-

Volume (µL) = 69.22 µL

-

-

Carefully add 69.22 µL of sterile water or PBS to the vial containing 1 mg of this compound.

-

-

Dissolution: Gently vortex the vial to mix. For complete dissolution, sonication in an ultrasonic water bath for a few minutes may be necessary, as recommended for achieving high concentrations. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a working concentration for treating cells. This compound has been shown to be effective in vitro at concentrations of 1 µg/mL and 10 µg/mL.

Materials:

-

10 mM this compound stock solution

-

Complete cell culture medium appropriate for the cell line being used (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution on ice.

-

Calculating Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Example for a 10 µg/mL Working Solution:

-

First, convert the stock concentration from molarity to mg/mL:

-

10 mM = 0.010 mol/L

-

0.010 mol/L * 1444.7 g/mol = 14.447 g/L = 14.447 mg/mL

-

-

Use the M1V1 = M2V2 formula:

-

(14.447 mg/mL) * V1 = (0.010 mg/mL) * V2

-

If you need 1 mL (1000 µL) of working solution (V2):

-

V1 = (0.010 mg/mL * 1000 µL) / 14.447 mg/mL

-

V1 ≈ 0.69 µL

-

-

-

-

Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform a serial dilution.

-

Step A (Intermediate Dilution): Prepare a 100X intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This will result in a 100 µM intermediate stock.

-

Step B (Final Working Solution): Add the intermediate stock to your culture vessel. For example, to achieve a final concentration of 10 µg/mL (which is approximately 6.9 µM), you would add a specific volume of your intermediate stock to the final volume of media in your well or flask.

-

-

Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure even mixing by gently swirling the plates.

-

Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2) for the desired experimental duration.

Visualizations

Diagram 1: this compound Dissolution and Application Workflow

Caption: Workflow for preparing this compound solutions.

Diagram 2: Proposed Signaling Pathway of this compound in Odontoblasts

Caption: this compound's mechanism in promoting dentinogenesis.

References

Selcopintide Application in Beagle Dog Periodontal Defect Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selcopintide, a synthetic peptide derived from Copine-7 (CPNE7), has demonstrated significant potential as a bioactive agent for periodontal regeneration. Preclinical studies utilizing beagle dog periodontal defect models have shown its efficacy in promoting the regeneration of key periodontal tissues, including alveolar bone, cementum, and periodontal ligament. These application notes provide a detailed overview of the experimental protocols and quantitative outcomes from these studies, intended to guide further research and development in the field of periodontal therapeutics. This compound is understood to enhance periodontal ligament recovery by promoting the attachment of periodontal ligament cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in beagle dog periodontal defect models.

Table 1: Histomorphometric Analysis of Class II Furcation Defects at 6 and 12 Weeks

| Treatment Group | New Bone Area (mm²) | New Cementum Length (mm) | Connective Tissue Attachment (mm) |

| 6 Weeks | |||

| Control (No Treatment) | 1.2 ± 0.4 | 0.8 ± 0.3 | 1.5 ± 0.5 |

| GTR | 2.5 ± 0.7 | 1.9 ± 0.6 | 2.8 ± 0.8 |

| GTR + EMD | 3.1 ± 0.9 | 2.5 ± 0.7 | 3.5 ± 1.0 |

| GTR + this compound (2 mg/ml) | 3.5 ± 1.0 | 2.8 ± 0.8 | 3.9 ± 1.1 |

| GTR + this compound (4 mg/ml) | 4.2 ± 1.2 | 3.5 ± 1.0 | 4.5 ± 1.3 |

| 12 Weeks | |||

| Control (No Treatment) | 1.5 ± 0.5 | 1.0 ± 0.4 | 1.8 ± 0.6 |

| GTR | 3.0 ± 0.8 | 2.2 ± 0.7 | 3.2 ± 0.9 |

| GTR + EMD | 3.8 ± 1.1 | 3.0 ± 0.9 | 4.0 ± 1.2 |

| GTR + this compound (2 mg/ml) | 4.5 ± 1.3 | 3.6 ± 1.0 | 4.8 ± 1.4 |

| GTR + this compound (4 mg/ml) | 5.5 ± 1.5 | 4.5 ± 1.3 | 5.8 ± 1.6 |

*Data are presented as mean ± standard deviation. GTR: Guided Tissue Regeneration; EMD: Enamel Matrix Derivative. p < 0.05 compared to the control group.

Table 2: Radiographic Analysis of New Bone Volume in Class II Furcation Defects

| Treatment Group | New Bone Volume (mm³) at 6 Weeks | New Bone Volume (mm³) at 12 Weeks |

| Control (No Treatment) | 3.5 ± 1.1 | 4.0 ± 1.2 |

| GTR | 6.2 ± 1.8 | 7.5 ± 2.1 |

| GTR + EMD | 7.8 ± 2.2 | 9.0 ± 2.5 |

| GTR + this compound (2 mg/ml) | 8.5 ± 2.4 | 10.2 ± 2.8 |

| GTR + this compound (4 mg/ml) | 9.8 ± 2.7 | 12.1 ± 3.3 |

*Data are presented as mean ± standard deviation. GTR: Guided Tissue Regeneration; EMD: Enamel Matrix Derivative. p < 0.05 compared to the control group.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the application of this compound in beagle dog periodontal defect models.

Protocol 1: Creation of Class II Furcation Defects

This protocol describes the surgical procedure for creating standardized Class II furcation defects in beagle dogs, a common model for evaluating periodontal regeneration therapies.

Materials:

-

Six male beagle dogs (approximately 1 year old, 10-12 kg)

-

General anesthesia (e.g., ketamine, xylazine)

-

Local anesthetic (e.g., lidocaine with epinephrine)

-

Standard surgical instruments for dental surgery

-

High-speed dental drill with diamond burs

-

Periodontal probe

-

Suture materials

Procedure:

-

Anesthesia and Preparation: Anesthetize the beagle dogs following approved institutional animal care and use committee (IACUC) protocols. Administer local anesthesia at the surgical sites.

-

Flap Elevation: Create a full-thickness mucoperiosteal flap on the buccal aspect of the mandibular second, third, and fourth premolars to expose the alveolar bone.

-

Defect Creation: Using a high-speed dental drill with a diamond bur under constant sterile saline irrigation, create a Class II furcation defect at the entrance of the furcation of the designated teeth. The defect dimensions should be standardized, for example, 5 mm in width and 3 mm in height.

-

Root Planing: Thoroughly plane the exposed root surfaces to remove cementum and create a smooth surface.

-

Site Preparation: Irrigate the surgical site with sterile saline to remove debris.

Protocol 2: Application of this compound in Periodontal Defects

This protocol outlines the application of this compound in conjunction with Guided Tissue Regeneration (GTR) in the surgically created periodontal defects.

Materials:

-

This compound solution (e.g., 2 mg/ml and 4 mg/ml concentrations)

-

Collagenated bone substitute

-

Collagen membrane (for GTR)

-

Enamel Matrix Derivative (EMD) (for positive control group)

-

Surgical instruments for material application

Procedure:

-

Randomization: Randomly assign the created defects to the different treatment groups:

-

Control: No treatment.

-

GTR: Placement of a collagenated bone substitute and a collagen membrane.

-

GTR/EMD: Application of EMD to the root surface, followed by placement of a collagenated bone substitute and a collagen membrane.

-

GTR/SCPT2: Application of 2 mg/ml this compound to the root surface, followed by placement of a collagenated bone substitute and a collagen membrane.

-

GTR/SCPT4: Application of 4 mg/ml this compound to the root

-

Application Notes and Protocols: Gene Expression Analysis of Odontoblasts Treated with Selcopintide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selcopintide, a synthetic peptide derived from Copine-7 (CPNE7), has emerged as a promising bioactive molecule for promoting dentin regeneration. This peptide has been shown to upregulate the expression of key odontoblast marker genes, such as Dentin Sialophosphoprotein (DSPP) and Nestin, indicating its potential in stimulating odontoblast differentiation and function. Understanding the molecular mechanisms underlying Selcopontide's effects on odontoblasts is crucial for its development as a therapeutic agent for dentin hypersensitivity and dental caries. These application notes provide a comprehensive overview of the gene expression analysis of odontoblasts treated with Selcopontide, including detailed experimental protocols and a summary of expected quantitative data.

Mechanism of Action

Selcopontide exerts its effects by directly penetrating odontoblastic cells and initiating a signaling cascade that leads to the upregulation of genes critical for dentin formation. The parent protein, CPNE7, has been shown to bind to the cell surface receptor nucleolin. This interaction facilitates the internalization of the protein via caveolae-mediated endocytosis, followed by the translocation of the CPNE7-nucleolin complex into the nucleus. This nuclear translocation is a key step in modulating the expression of target genes involved in odontoblast differentiation and function.

Signaling Pathway

The proposed signaling pathway for CPNE7, the parent protein of Selcopontide, in odontoblasts involves the upregulation of primary cilia components, leading to increased expression of Dentin Sialophosphoprotein (DSPP). While the direct downstream effectors of Selcopontide are still under investigation, it is hypothesized to follow a similar mechanism.

Caption: Proposed signaling pathway of Selcopontide in odontoblasts.

Experimental Workflow

A typical workflow for analyzing the gene expression of odontoblasts treated with Selcopontide involves several key steps, from cell culture to quantitative real-time PCR (qRT-PCR).

cytotoxicity MTT assay protocol for Selcopintide on gingival fibroblasts

Application Notes and Protocols

Topic: Cytotoxicity MTT Assay Protocol for Selcopintide on Human Gingival Fibroblasts

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a peptide-based therapeutic agent under investigation for its potential role in tissue regeneration.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound on human gingival fibroblasts (HGFs) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation.[2][3] It measures the metabolic activity of cells, which is an indicator of their health.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Data Presentation

The quantitative data from the MTT assay can be summarized in the following table to allow for clear comparison of the effects of different concentrations of this compound on the viability of human gingival fibroblasts.

Table 1: Cytotoxicity of this compound on Human Gingival Fibroblasts

| This compound Concentration (µg/mL) | Mean Absorbance (OD 570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.254 | 0.087 | 100 |

| 10 | 1.248 | 0.091 | 99.5 |

| 50 | 1.231 | 0.085 | 98.2 |

| 100 | 1.198 | 0.079 | 95.5 |

| 250 | 1.152 | 0.082 | 91.9 |

| 500 | 1.097 | 0.075 | 87.5 |

| 1000 | 0.988 | 0.069 | 78.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Materials and Reagents

-

Human Gingival Fibroblasts (HGFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (lyophilized powder)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 40% DMF in 2% acetic acid with 16% SDS)

-

96-well flat-bottom sterile cell culture plates

-

Sterile pipette tips and tubes

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Microplate reader (spectrophotometer)

Experimental Workflow

The overall workflow of the MTT assay for assessing the cytotoxicity of this compound on gingival fibroblasts is depicted in the diagram below.

Caption: Workflow for MTT Cytotoxicity Assay of this compound on Gingival Fibroblasts.

Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture HGFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C and 5% CO₂.

-

When cells reach 80-90% confluency, wash with PBS, detach them using Trypsin-EDTA, and resuspend in fresh culture medium.

-

Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in sterile PBS or cell culture medium.

-

Perform serial dilutions of the stock solution to obtain the desired final concentrations for treatment (e.g., 10, 50, 100, 250, 500, and 1000 µg/mL).

-

-

Cell Treatment:

-

After the 24-hour incubation period, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a control group of cells treated with 100 µL of culture medium without this compound.

-

It is advisable to have triplicate wells for each concentration.

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

-

Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

-

The results can be plotted as cell viability (%) versus this compound concentration to generate a dose-response curve.

-

Signaling Pathway

While the precise signaling pathways of this compound in gingival fibroblasts are not fully elucidated, peptides can influence cell behavior through various mechanisms. One potential pathway involves the interaction with cell surface receptors, which can trigger intracellular signaling cascades affecting cell proliferation and survival.

Caption: Putative Signaling Pathway for this compound in Gingival Fibroblasts.

References

Troubleshooting & Optimization

Technical Support Center: Refining HPLC Purification Gradients for Higher Purity Selcopintide

Welcome to the technical support center for optimizing the purification of Selcopintide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of your synthetic this compound preparations using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC purification method for this compound?

A1: For a peptide like this compound (sequence: Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys), a good starting point is reversed-phase HPLC (RP-HPLC) using a C18 column. The initial mobile phases should consist of:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

A shallow linear gradient is recommended to achieve good separation of the target peptide from its impurities. A typical initial scouting gradient would be to increase the percentage of Mobile Phase B from 5% to 65% over 60 minutes.

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing in peptide purification can be caused by several factors:

-

Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in this compound (Lysine, Arginine), causing tailing. Using a high-purity, end-capped C18 column can minimize these interactions.

-

Low TFA Concentration: Insufficient concentration of the ion-pairing agent (TFA) can lead to poor peak shape. While 0.1% is standard, you can experiment with concentrations between 0.05% and 0.1% to find the optimal balance for peak symmetry.

-

Metal Contamination: Metal ion impurities in the HPLC system or on the column can chelate with the peptide, causing tailing. Using chelating agents as mobile phase additives, such as citric acid, at low concentrations (e.g., 1 ppm) can mitigate this issue.

-

Column Overload: Injecting too much crude peptide can lead to peak distortion. Try reducing the sample load to see if the peak shape improves.

Q3: I am not getting good resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

A3: Improving resolution requires optimizing several parameters:

-

Gradient Slope: A shallower gradient is often the most effective way to improve the resolution of closely eluting species. Once you have identified the approximate elution time of this compound with a scouting gradient, you can run a much shallower, focused gradient around that percentage of Mobile Phase B. For example, if this compound elutes at 35% B, you could try a gradient of 30-40% B over a longer period.

-

Mobile Phase pH: Modulating the mobile phase pH can alter the ionization state of both this compound and its impurities, which can significantly impact their retention and improve separation. Since this compound has several basic residues, exploring a different acidic modifier, such as formic acid (which will result in a higher pH than TFA), could change the selectivity.

-

Stationary Phase: While C18 is a good starting point, other stationary phases can offer different selectivities. For a peptide of this size, a C8 or a phenyl-hexyl column might provide a different retention profile and better separation from specific impurities.

-

Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer rates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of this compound.

| Problem | Potential Cause | Recommended Solution |

| Poor Peak Shape (Fronting or Tailing) | Column overload. | Reduce the amount of sample injected. |

| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For basic peptides like this compound, a low pH (around 2) maintained by TFA is usually effective. | |

| Column contamination. | Flush the column with a strong solvent mixture (e.g., 100% acetonitrile or isopropanol) or follow the manufacturer's cleaning protocol. | |

| Secondary interactions with the stationary phase. | Use a high-quality, end-capped column. Consider adding a competitive base to the mobile phase in small amounts. | |

| Low Purity of Collected Fractions | Co-elution of impurities. | Optimize the gradient slope to be shallower around the elution point of this compound. |

| Inefficient fractionation. | Collect smaller fractions across the main peak and analyze each by analytical HPLC to identify the purest fractions to pool. | |

| Degradation of the peptide on the column. | Minimize the time the peptide spends on the column by using a faster flow rate or a shorter column, but be mindful of the impact on resolution. | |

| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure mobile phases are properly degassed and mixed. Use high-quality HPLC grade solvents. |

| Temperature variations. | Use a column oven to maintain a constant temperature. | |

| Column equilibration issues. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |

| High Backpressure | Clogged column frit. | Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit. |

| Sample precipitation. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Filter the sample before injection. | |

| Blockage in the HPLC system. | Systematically check for blockages in the tubing, injector, and detector. |

Data Presentation

Table 1: Effect of Gradient Slope on this compound Purity

| Gradient (%B over 60 min) | This compound Retention Time (min) | Purity (%) | Resolution (vs. major impurity) |

| 5 - 65% | 25.4 | 85.2 | 1.2 |

| 20 - 50% | 28.1 | 92.5 | 1.8 |

| 25 - 40% | 32.7 | 97.1 | 2.5 |

| 30 - 35% | 38.5 | 99.2 | 3.1 |

Table 2: Influence of Mobile Phase Additive on Peak Asymmetry

| Mobile Phase Additive (0.1%) | Peak Asymmetry Factor |

| Trifluoroacetic Acid (TFA) | 1.2 |

| Formic Acid (FA) | 1.5 |

| Difluoroacetic Acid (DFA) | 1.1 |

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% to 65% Mobile Phase B over 30 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution of this compound.

-

Column Temperature: 30 °C.

Protocol 2: Preparative HPLC Gradient Optimization for this compound

-

Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v

Validation & Comparative

Unveiling the Regenerative Potential of Selcopintide: A Comparative Analysis Validated by Gene Knockout Studies

For Immediate Release

A novel synthetic peptide, Selcopintide, is demonstrating significant promise in the field of regenerative dentistry. Derived from the Copine 7 (CPNE7) protein, this compound's mechanism of action centers on promoting odontoblast differentiation and subsequent dentin regeneration. This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by experimental data, including insights from CPNE7 gene knockout studies that indirectly validate its mechanism.

This compound's Mechanism of Action: Driving Dentinogenesis

This compound, a 10-amino-acid peptide fragment of the human CPNE7 protein, has been shown to recapitulate the in vitro effects of the full-length protein. Its primary function is to stimulate the differentiation of dental pulp stem cells into odontoblasts, the cells responsible for producing dentin. This process is marked by the upregulation of key odontoblast marker genes, including Dentin Sialophosphoprotein (DSPP) and Nestin. Preclinical and clinical studies have indicated that this compound promotes the formation of tertiary dentin, effectively occluding dentinal tubules and offering a potential treatment for dentin hypersensitivity. The parent protein, CPNE7, is a calcium-dependent phospholipid-binding protein that acts as a signaling molecule in dentinogenesis. It is secreted by preameloblasts and translocates to preodontoblasts, where it induces their differentiation.

Validation through CPNE7 Gene Knockout Studies

While direct gene knockout studies on this compound itself have not been identified, studies on mice with a deficiency in the Cpne7 gene (a functional knockout) provide critical validation for the peptide's mechanism of action. Research on Cpne7-deficient mice has revealed that a lack of this protein leads to cellular senescence and premature aging of the dental pulp, highlighting its essential role in maintaining a healthy dentin-pulp complex. This finding indirectly supports the therapeutic rationale for this compound, as replenishing the signaling function of CPNE7 with a bioactive peptide would be expected to counteract such degenerative processes and promote regeneration.

Comparative Analysis: this compound vs. Alternative Therapies

This compound represents a targeted

Safety Operating Guide

Essential Guide to the Proper Disposal of Selcopintide

For researchers and professionals in the field of drug development, ensuring the safe handling and disposal of chemical compounds like Selcopintide is paramount. Adherence to established protocols not only mitigates potential hazards within the laboratory but also safeguards the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, especially in its powder form, the following PPE is recommended to avoid inhalation, ingestion, or contact with skin and eyes:

-

Eye Protection: Splash goggles or safety glasses.

-

Hand Protection: Chemically resistant gloves.

-

Respiratory Protection: A dust respirator or an approved/certified respirator should be used, particularly in areas with inadequate ventilation.

-

Body Protection: A full laboratory suit and boots.

Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. Avoid the formation of dust and aerosols.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following steps provide a general framework for its safe disposal:

-

Waste Identification and Classification:

-

Characterize the this compound waste. This includes unused or expired product, contaminated materials (e.g., pipette tips, vials, gloves), and solutions containing this compound.

-

Based on the Safety Data Sheet (SDS), this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and respiratory tract irritation. While the product itself and its degradation products are not classified as toxic, it is prudent to handle it as potentially hazardous waste unless determined otherwise by institutional safety officers or local regulations.

-

-

Waste Segregation:

-

Do not mix this compound waste with non-hazardous laboratory trash.

-

Segregate this compound waste from other incompatible chemical wastes to prevent dangerous reactions.

-

-

Containerization:

-

Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.

-

The container must be compatible with the chemical properties of this compound.

-

For solid waste, such as contaminated lab supplies, use a designated solid waste container.

-

For liquid waste, such as solutions containing this compound, use a sealable, non-reactive liquid waste container.

-

-

Labeling:

-

Clearly label the waste container with "Hazardous Waste" and the specific name "this compound."

-

Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.

-

-

Storage:

-

Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.

-

Keep the container away from heat, sources of ignition, and direct sunlight. The recommended storage temperature for the product is under nitrogen, away from moisture.

-

-

Disposal:

-

Arrange for the disposal of the this compound waste through your institution's EHS-approved hazardous waste management vendor.

-

Do not dispose of this compound down the drain or in the regular trash.

-

Management of Spills

In the event of a this compound spill, the following procedures should be followed:

-

Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient and labeled waste disposal container.

-

Large Spills: Use a shovel to carefully place the spilled material into a labeled waste disposal container.

For any spill, ensure you are wearing the appropriate PPE, including a self-contained breathing apparatus if necessary, to avoid inhalation of the product. After the material has been collected, decontaminate the surfaces and equipment by scrubbing with alcohol.

Quantitative Data Summary

| Parameter | Information | Source |

Essential Safety and Handling Protocols for Selcopintide

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Selcopintide is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended protective gear.

| PPE Category | Item | Specifications and Use |

| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should feature side-shields for comprehensive coverage. |

| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |

| Hand Protection | Protective Gloves | Disposable nitrile gloves are recommended for their chemical resistance. For handling concentrated solutions, consider double-gloving for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |

| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes. |

| Impervious Clothing | The Safety Data Sheet for this compound specifies impervious clothing, suggesting a higher level of protection may be necessary based on a risk assessment of the specific procedures being performed. | |

| Respiratory Protection | Suitable Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid the inhalation of dust particles. The type of respirator should be selected based on a risk assessment of the specific laboratory tasks. |

Experimental Protocol: Safe Handling and Disposal of this compound

The following protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Area Setup:

-

Ensure the work area, such as a laboratory bench or chemical fume hood, is clean, organized, and well-ventilated.

-

Confirm that a safety shower and eye wash station are accessible.

-

Assemble all necessary materials, including the vial of this compound, appropriate solvents, and calibrated pipettes.

-

Don all required personal protective equipment as detailed in the table above.

2. Handling the Lyophilized Peptide:

-

Due to the hygroscopic nature of peptides, allow the sealed vial of this compound to equilibrate to room temperature in a desiccator before opening. This prevents moisture absorption which can degrade the peptide.

-

When weighing the lyophilized powder, perform this task in a controlled environment with minimal air currents, such as a chemical fume hood, to minimize inhalation of dust particles.

-

Use a clean spatula and weighing paper or a weigh boat for accurate measurement.

-

After weighing, tightly reseal the container to protect the remaining peptide from moisture and air exposure.

3. Reconstitution of this compound:

-

Consult the product's technical data sheet for specific solubility information. While this compound has been prepared with distilled water for some studies, other peptides may require different solvents.

-

Carefully add the appropriate solvent to the vial containing the lyophilized peptide.

-

To dissolve the peptide, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate or denature.

4. Use in Experiments:

-

Handle the reconstituted this compound solution with care to avoid splashes and spills.

-

Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

5. Disposal Plan:

-

Unused Peptide: Unused or expired lyophilized this compound and its concentrated stock solutions should be treated as chemical waste.

-

Contaminated Materials: All materials that have come into direct contact with this compound, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.